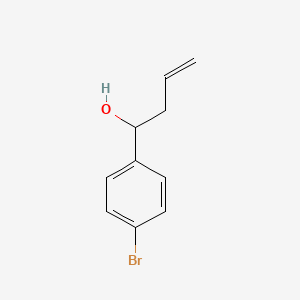

1-(4-Bromophenyl)but-3-en-1-ol

Description

Contextualizing Homoallylic Alcohols as Key Intermediates in Organic Synthesis

Homoallylic alcohols are a class of organic compounds that serve as crucial synthetic intermediates, particularly in the construction of polyketide natural products. rsc.org Their value lies in the 1,3-relationship between the hydroxyl group and the carbon-carbon double bond, which allows for a variety of stereocontrolled transformations. The synthesis of homoallylic alcohols is often achieved through the allylation of aldehydes and ketones, a reaction that has seen significant development to include metal-free approaches. rsc.orgresearchgate.netorganic-chemistry.org These compounds are prized for their ability to be converted into a range of other functional groups, making them versatile building blocks in the assembly of complex molecules. rsc.org

Below is a table summarizing key synthetic transformations involving homoallylic alcohols.

| Transformation | Reagent/Condition | Product Type |

| Ozonolysis | O₃, then a reducing agent (e.g., DMS) | Aldehyde/Ketone and Alcohol |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxy alcohol |

| Dihydroxylation | OsO₄, NMO | Triol |

| Oxidative Cleavage | KMnO₄ (hot, concentrated) | Carboxylic Acid and Ketone/Carboxylic Acid |

| Hydrogenation | H₂, Pd/C | Saturated Alcohol |

The Unique Role of the Bromophenyl Moiety in Synthetic Transformations

The bromophenyl group within 1-(4-Bromophenyl)but-3-en-1-ol is a particularly powerful synthetic handle. The presence of a bromine atom on the aromatic ring facilitates a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the straightforward installation of diverse substituents onto the phenyl ring, dramatically increasing the molecular complexity. nbinno.com This capability is essential for building the carbon skeletons of intricate organic compounds, including those with significant biological activity. nbinno.comnih.gov

The table below details common cross-coupling reactions utilizing aryl bromides.

| Reaction Name | Coupling Partner | Catalyst | Bond Formed |

| Suzuki Coupling | Organoboron compound | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Stille Coupling | Organotin compound | Palladium | C-C |

Overview of the Alkene and Hydroxyl Functional Groups as Versatile Handles

The alkene and hydroxyl groups are fundamental functional groups in organic chemistry, each offering a distinct set of reactive pathways. quicktakes.iolibretexts.org The hydroxyl group in an alcohol can act as a nucleophile, a weak acid, or, after protonation, a good leaving group in the form of water. pressbooks.pubmasterorganicchemistry.com This allows for transformations such as esterification, oxidation to aldehydes or ketones, and substitution reactions. quicktakes.iopressbooks.pub

The carbon-carbon double bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles. msu.edu This reactivity underpins a vast number of addition reactions, where the pi-bond is broken to form two new sigma bonds. msu.edu These reactions allow for the introduction of a wide range of functionalities, including halogens, hydroxyl groups, and alkyl chains.

The following table outlines characteristic reactions for these two functional groups.

| Functional Group | Reaction Type | Common Reagents | Resulting Functional Group |

| Hydroxyl (-OH) | Oxidation | PCC, DMP, CrO₃ | Aldehyde, Ketone, or Carboxylic Acid |

| Hydroxyl (-OH) | Esterification | Carboxylic Acid (acid-catalyzed) | Ester |

| Hydroxyl (-OH) | Substitution (to Alkyl Halide) | HBr, PBr₃ | Alkyl Bromide |

| Alkene (C=C) | Halogenation | Br₂, Cl₂ | Dihaloalkane |

| Alkene (C=C) | Hydrohalogenation | HBr, HCl | Haloalkane |

| Alkene (C=C) | Hydration | H₂O, H₂SO₄ (catalyst) | Alcohol |

Rationale for Comprehensive Academic Investigation of this compound

The compound this compound warrants thorough academic investigation due to the synergistic potential of its three distinct functional groups. The presence of the homoallylic alcohol framework provides a platform for stereoselective synthesis, while the alkene and hydroxyl groups offer orthogonal reaction handles for stepwise functionalization. Crucially, the bromophenyl moiety acts as a key site for late-stage diversification through powerful cross-coupling reactions.

This trifecta of reactivity makes this compound an ideal substrate for the development of novel synthetic methodologies. Research into its reactivity could lead to more efficient routes for the synthesis of pharmaceuticals, agrochemicals, and materials. The study of the interplay between its functional groups can also provide deeper mechanistic insights into complex organic transformations, furthering the fundamental understanding of chemical reactivity.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQQVDRCWZVRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl but 3 En 1 Ol

Direct Alkylation and Grignard-Type Approaches to Homoallylic Alcohols

Direct methods for the formation of the carbon-carbon bond in homoallylic alcohols like 1-(4-bromophenyl)but-3-en-1-ol often involve the addition of an allyl nucleophile to an aldehyde.

Barbier-Type Allylation of 4-Bromobenzaldehyde (B125591) Precursors

The Barbier reaction offers a convenient one-pot synthesis of homoallylic alcohols. arkat-usa.org Unlike the two-step Grignard reaction, the Barbier-type allylation involves the simultaneous reaction of a metal, an alkylating agent (such as allyl bromide), and a carbonyl compound (4-bromobenzaldehyde) in a suitable solvent. arkat-usa.orgresearchgate.net This method has been successfully applied to synthesize this compound.

A notable protocol uses aluminum foil as the stoichiometric metal in the presence of a catalytic amount of indium metal in DMF. arkat-usa.org This approach is more economical than using stoichiometric indium. While aluminum alone is ineffective, the combination with catalytic indium provides the desired product in good yields. arkat-usa.org Studies have also explored the use of tin or indium mediation for Barbier-type allylations in aqueous media, highlighting the reaction's tolerance to various conditions. mdpi.comrsc.org

Table 1: Barbier-Type Allylation of 4-Bromobenzaldehyde

| Metal System | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Al / In (cat.) | 4-Bromobenzaldehyde | This compound | Good | arkat-usa.org |

| In | Various Aldehydes | Homoallylic Alcohols | Moderate to High | rsc.org |

Organometallic Additions to Carbonyl Compounds

The reaction of organometallic reagents, such as Grignard and organolithium reagents, with carbonyl compounds is a fundamental method for alcohol synthesis. libretexts.orglibretexts.org To synthesize this compound, an allyl Grignard reagent (allylmagnesium bromide) or allyllithium is reacted with 4-bromobenzaldehyde.

The mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgsaskoer.ca This forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol product. saskoer.ca It is crucial to perform these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases that react with water. libretexts.orglibretexts.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. libretexts.org

Catalytic and Transition Metal-Mediated Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods, which offer high efficiency, selectivity, and functional group tolerance. Transition metals like iridium and palladium play a central role in these advanced syntheses of this compound.

Iridium-Catalyzed Transformations

Iridium catalysts have emerged as powerful tools for the synthesis of homoallylic alcohols via transfer hydrogenative coupling. nih.govacs.org In this process, an iridium catalyst, often generated in situ, facilitates the coupling of an allyl source, such as allyl acetate (B1210297), with an aldehyde like 4-bromobenzaldehyde. nih.gov This method is advantageous as it can start from either the alcohol or aldehyde oxidation level. acs.org When starting from an aryl aldehyde, isopropanol (B130326) is typically used as a terminal reductant. nih.govacs.org The use of chiral phosphine (B1218219) ligands allows for high levels of enantioselectivity in the final product. nih.gov

Table 2: Iridium-Catalyzed Allylation of Aryl Aldehydes

| Catalyst System | Aldehyde | Allyl Source | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂, (R)-BINAP, m-NO₂BzOH | Aryl Aldehydes | Allyl Acetate | Optically Enriched Homoallylic Alcohols | Enantioselective | nih.govacs.org |

Regioselective and Stereoselective Allylations

Controlling the regioselectivity and stereoselectivity of the allylation is critical for synthesizing specific isomers of homoallylic alcohols. Iridium-catalyzed transfer hydrogenative allylations are notable for their exceptional levels of asymmetric induction, providing access to highly optically enriched products. nih.govacs.org The stereochemical outcome is dictated by the chiral ligand employed in the catalytic system. nih.gov

Other methods also achieve high stereocontrol. For instance, a multicomponent approach reacting vinyl boronic acids with trimethylsilyl (B98337) diazomethane (B1218177) (TMSCHN₂) in situ generates an allylic boronic species that reacts with aldehydes like 4-bromobenzaldehyde. nih.gov This reaction proceeds with high diastereoselectivity, favoring the anti isomer. nih.gov Similarly, chiral phosphoric acids can catalyze the enantioselective addition of allylboronates to aldehydes, yielding homoallylic alcohols with high enantiomeric excess. organic-chemistry.org

Cross-Coupling Reactions as a Synthetic Strategy

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are versatile methods for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org The Suzuki reaction, which couples an organoboron species with an organohalide, provides a direct route to the target molecule. wikipedia.org A multicomponent synthesis of this compound has been developed using a vinyl boronic acid, TMSCHN₂, and 4-bromobenzaldehyde, demonstrating a novel application of boronic acid chemistry. nih.gov This reaction was optimized from an initial flow chemistry setup to a robust batch protocol. nih.gov

The Heck reaction, which couples an alkene with an aryl halide, can also be implicated in the synthesis of related structures. masterorganicchemistry.com For example, palladium-catalyzed oxy-arylation of homoallylic alcohols involves the interception of a Heck intermediate, showcasing the versatility of these catalytic cycles. nih.gov The feasibility of using 4-bromophenyl substrates in Suzuki couplings is well-established, making it a reliable strategy. researchgate.netresearchgate.net

Table 3: Multicomponent Synthesis of this compound

| Component 1 | Component 2 | Component 3 | Product | Yield | Reference |

|---|

Stereoselective Synthesis of this compound

The creation of a stereogenic center at the carbinol carbon of this compound can be achieved through various stereoselective strategies, including the asymmetric reduction of a ketone precursor, the use of chiral catalysts to control the addition of an allyl group to an aldehyde, and diastereoselective synthetic routes.

Asymmetric Reduction of Ketone Precursors

The enantioselective reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)but-3-en-1-one, represents a direct approach to obtaining enantiomerically enriched this compound. While specific studies on this exact substrate are not extensively documented, analogous reductions of similar ketones, such as 4'-bromoacetophenone (B126571), provide valuable insights into effective methodologies.

One prominent method involves the use of chiral oxazaborolidine catalysts , often referred to as CBS catalysts, in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃). These catalysts, generated in situ from chiral amino alcohols, can achieve high levels of enantioselectivity. nih.govorganic-chemistry.orgnih.gov For instance, the reduction of various aromatic ketones using an oxazaborolidine catalyst derived from a chiral lactam alcohol and borane has been shown to produce chiral secondary alcohols with high enantiomeric excess (ee). nih.govorganic-chemistry.org

Another powerful approach is biocatalytic reduction . The use of whole cells of microorganisms or isolated enzymes (ketoreductases) offers a green and highly selective alternative. Studies on the asymmetric reduction of 4'-bromoacetophenone have demonstrated that various microorganisms, including yeast and fungi, can produce the corresponding (R)- or (S)-1-(4-bromophenyl)ethanol with excellent conversion and high enantiomeric excess. researchgate.net For example, Aspergillus niger has been used to produce the (R)-enantiomer with 100% conversion and >99% ee, while Rhodotorula rubra can yield the (S)-enantiomer with high conversion and ee. researchgate.net These biocatalytic systems are often advantageous due to their mild reaction conditions and high stereoselectivity.

| Catalyst/Method | Ketone Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral Oxazaborolidine/BH₃ | Aromatic Ketones | (S) or (R) | High | nih.govorganic-chemistry.orgnih.gov |

| Aspergillus niger | 4'-Bromoacetophenone | (R) | >99% | researchgate.net |

| Rhodotorula rubra | 4'-Bromoacetophenone | (S) | High | researchgate.net |

| P84S/I86A TeSADH mutant | 2-chloro-4′-bromoacetophenone | (R) | >99% | nih.gov |

| ΔP84/A85G TeSADH mutant | 2-chloro-4′-bromoacetophenone | (S) | >99% | nih.gov |

Chiral Catalyst-Enabled Stereocontrol

The enantioselective allylation of 4-bromobenzaldehyde is a highly effective strategy for the synthesis of chiral this compound. This approach relies on the use of a chiral catalyst to control the facial selectivity of the addition of an allyl nucleophile to the aldehyde.

Chiral Brønsted acids , such as binaphthyl-derived phosphoric acids (PAs), have emerged as powerful catalysts for the enantioselective allylboration of aldehydes. researchgate.net These catalysts activate the aldehyde towards nucleophilic attack by an allylboronate ester, while the chiral environment of the catalyst dictates the stereochemical outcome. This method is known for its broad substrate scope, including various aryl aldehydes, and typically provides high yields and enantioselectivities. researchgate.net

Another significant advancement is the use of chiral chromium complexes in catalytic asymmetric allylation reactions. These systems can utilize unactivated alkenes as precursors to the allyl nucleophile through a photoredox cycle, offering a novel and atom-economical approach. organic-chemistry.org The combination of a photoredox catalyst and a chiral chromium complex allows for the generation of a chiral allylchromium species in situ, which then adds to the aldehyde with high stereocontrol. organic-chemistry.orgpsu.edu This dual catalytic system has been shown to be highly effective for a range of aldehydes, affording the corresponding homoallylic alcohols with excellent diastereomeric ratios and enantiomeric excesses. organic-chemistry.orgpsu.edu

| Catalytic System | Aldehyde Substrate | Allyl Source | Key Features | Reference |

| Chiral Phosphoric Acid | Aryl Aldehydes | Allylboronate esters | Broad substrate scope, high ee | researchgate.net |

| Organophotoredox/Chiral Cr Complex | Aldehydes | Unactivated Alkenes | High diastereo- and enantioselectivity | organic-chemistry.orgpsu.edu |

Diastereoselective Approaches in Synthesis

When a substrate already contains a chiral center, the introduction of a new stereocenter can be influenced by the existing one, leading to diastereoselective outcomes. In the context of synthesizing analogs of this compound, if the allyl group or the aldehyde contains a stereocenter, the reaction can be guided to favor one diastereomer over the other.

For instance, the allylation of chiral aldehydes with achiral allylating agents can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. Conversely, the reaction of an achiral aldehyde like 4-bromobenzaldehyde with a chiral allylating reagent can also lead to high diastereoselectivity.

Recent developments in catalysis have enabled diastereodivergent synthesis , where either diastereomer of the product can be obtained from the same set of starting materials by simply changing the catalyst or reaction conditions. organic-chemistry.org For example, iridium-catalyzed couplings of allylic ethers and alkynes have been shown to be highly regio- and diastereoselective, with the ability to reverse the diastereoselectivity by choosing a different ligand for the iridium catalyst. organic-chemistry.org While not directly applied to this compound, these principles offer a powerful tool for controlling the relative stereochemistry in its synthesis and the preparation of its derivatives.

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of homoallylic alcohols, including this compound. These approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Mechanochemical Synthesis Conditions

Mechanochemistry, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a significant advantage by often proceeding in the absence of a solvent or with minimal amounts of liquid. chemrxiv.orgchemrxiv.org The Barbier reaction, a one-pot synthesis where an organometallic reagent is generated in the presence of the electrophile, is well-suited for mechanochemical conditions. organic-chemistry.orgchemrxiv.orgucl.ac.uk

The mechanochemical Barbier-type allylation of aldehydes and ketones using zinc metal has been reported to be highly efficient. organic-chemistry.orgucl.ac.uk In this approach, 4-bromobenzaldehyde and an allyl halide could be milled with a metal, such as zinc or magnesium, to produce this compound. organic-chemistry.orgchemrxiv.orgucl.ac.uk This method is operationally simple, can often be performed under air, and avoids the need for large volumes of dry, inert solvents typically required for Grignard-type reactions. organic-chemistry.orgchemrxiv.orgucl.ac.uk The mechanical activation of the metal surface in the ball mill is key to the success of these reactions. organic-chemistry.orgucl.ac.uk

| Reaction Type | Reactants | Metal | Conditions | Key Advantages | Reference |

| Barbier-type Allylation | 4-Bromobenzaldehyde, Allyl Halide | Zn or Mg | Ball Milling | Solvent-free, simple setup | organic-chemistry.orgchemrxiv.orgucl.ac.uk |

| Imino Diels-Alder | N-aryl aldimines, Styrene | FeCl₃ | Ball Milling | High diastereoselectivity, solvent-free | acs.org |

Flow Chemistry Techniques for Preparation

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov

While a specific flow synthesis for this compound has not been detailed, the individual steps can be adapted to flow processes. For instance, the palladium-catalyzed formylation of aryl bromides to produce aldehydes, a key starting material, has been successfully implemented in a continuous-flow setup using carbon monoxide and hydrogen. nih.gov

Furthermore, catalytic reactions, such as the asymmetric allylation of aldehydes, are particularly well-suited for flow chemistry. The catalyst can be immobilized in a packed-bed reactor, allowing for the continuous conversion of starting materials to the product, which flows out of the reactor. This setup simplifies catalyst separation and reuse, a key principle of green chemistry. The development of a flow process for the synthesis of this compound would involve the sequential or integrated flow-through conversion of 4-bromobenzaldehyde with an allylating agent over a suitable catalytic system.

Solvent-Free and Reduced-Solvent Methodologies

The development of solvent-free and reduced-solvent synthetic methods for obtaining this compound is a significant advancement in green chemistry. These approaches aim to minimize or eliminate the use of volatile organic solvents, which are often hazardous, environmentally damaging, and costly to dispose of. By focusing on alternative energy sources and reaction conditions, these methodologies offer more sustainable routes to this important homoallylic alcohol.

Several innovative techniques have been explored for the synthesis of homoallylic alcohols, including the target compound, under solvent-free or reduced-solvent conditions. These include mechanochemistry (ball milling), ultrasound irradiation, and microwave-assisted synthesis. These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional solvent-based reactions.

One prominent approach is the Barbier-type reaction, which involves the in-situ formation of an organometallic reagent that then reacts with a carbonyl compound. alfa-chemistry.com This reaction has been successfully adapted to solvent-free conditions using various metals.

Mechanochemical Synthesis

Mechanochemistry, specifically ball milling, has emerged as a powerful tool for solvent-free synthesis. In this method, mechanical energy is used to initiate and sustain chemical reactions. The bismuth-mediated Barbier-type allylation of aromatic aldehydes, for instance, has been shown to proceed smoothly under solvent-free ball milling conditions, affording homoallylic alcohols in good yields. rsc.orgpsu.edu This is particularly relevant for the synthesis of this compound, which is derived from an aromatic aldehyde.

Similarly, a mechanochemical adaptation of the magnesium-mediated Barbier reaction has been reported to be effective for a wide range of electrophiles, including aromatic aldehydes. nih.govchemrxiv.orgchemrxiv.org This solvent-free approach is operationally simple and tolerant to air and moisture, offering a significant advantage over traditional Grignard synthesis. nih.govchemrxiv.orgchemrxiv.org Another solvent-free method involves grinding an aldehyde with allyltributylstannane (B1265786) in the presence of a catalytic amount of phosphotungstic acid, which has demonstrated excellent yields and very short reaction times. cdnsciencepub.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy-efficient technique that can promote chemical reactions with minimal or no solvent. The use of ultrasound has been shown to facilitate the allylation of various aldehydes using potassium allyltrifluoroborates with only a minimal amount of acetone (B3395972) as the solvent. nih.gov This method is notable for proceeding at room temperature without the need for a catalyst, providing high yields in short reaction times. nih.gov The application of ultrasound in catalyst-free conditions presents a green and efficient pathway for the synthesis of homoallylic alcohols. researchgate.net

Microwave-Assisted Synthesis

The following table summarizes various solvent-free and reduced-solvent methodologies applicable to the synthesis of homoallylic alcohols from aromatic aldehydes, which are analogous to the synthesis of this compound.

| Methodology | Reagents | Conditions | Yield | Reference |

| Bismuth-mediated Barbier-type reaction | Aromatic aldehyde, Allyl halide, Bismuth shot | Solvent-free, Ball milling | Good | rsc.org, psu.edu |

| Magnesium-mediated Barbier reaction | Aromatic aldehyde, Allyl halide, Magnesium | Solvent-free, Ball milling | High | nih.gov, researchgate.net |

| Phosphotungstic acid catalysis | Aromatic aldehyde, Allyltributylstannane | Solvent-free, Grinding | Excellent | cdnsciencepub.com |

| Ultrasound-assisted synthesis | Aromatic aldehyde, Potassium allyltrifluoroborate | Minimal acetone, Room temperature | High | nih.gov |

| Indium-mediated allylation | Carbonyl compounds, Allyl bromide | Polyethylene glycol 400 (PEG-400) or PEG-400/H₂O | Good to Excellent | researchgate.net |

These methodologies showcase the ongoing efforts to develop more environmentally benign and efficient syntheses of valuable chemical compounds like this compound.

Reactivity and Comprehensive Chemical Transformations of 1 4 Bromophenyl but 3 En 1 Ol

Reactions Involving the Alkene Moiety

The terminal double bond in 1-(4-bromophenyl)but-3-en-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and a versatile handle for carbon-carbon bond formation and functionalization.

Electrophilic addition reactions to the alkene moiety of this compound proceed via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the electrophile (typically a proton) will add to the terminal carbon (C4), leading to the formation of the more stable secondary carbocation at C3. This carbocation is further stabilized by the adjacent carbon atom, although it is somewhat destabilized by the electron-withdrawing inductive effect of the distant hydroxyl and bromophenyl groups.

For instance, the reaction with hydrogen halides (HX) would yield a 1-(4-bromophenyl)-3-halobutanol. The high electron density of the double bond makes it attractive to electrophiles. acs.org The reaction mechanism is a two-step process: the initial attack by the electrophile forms a carbocation, which is then attacked by the nucleophilic halide ion. acs.org

The terminal alkene of this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This powerful reaction forms a six-membered ring by reacting the alkene (the 2π-electron component) with a conjugated diene (the 4π-electron component). masterorganicchemistry.com The reaction is concerted and stereospecific. wikipedia.org The presence of the electron-withdrawing bromophenyl group can influence the reactivity of the dienophile. For a normal-demand Diels-Alder reaction, electron-withdrawing groups on the dienophile accelerate the reaction rate. masterorganicchemistry.com

While specific examples of aminooxygenation with this substrate are not prevalent in the literature, this class of reactions typically involves the addition of an oxygen and a nitrogen atom across the double bond, often mediated by a metal catalyst, to form vicinal amino alcohols. For example, palladium-catalyzed allylic C-H amination has been used to synthesize syn-1,2-amino alcohols from chiral homoallylic carbamates. nih.gov

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. As a terminal alkene, this compound is a suitable substrate for cross-metathesis (CM) reactions. In this process, it reacts with another olefin in the presence of a metal carbene catalyst, typically based on ruthenium (like Grubbs' catalysts) or molybdenum, to yield a new, internally substituted alkene, with ethylene (B1197577) as a byproduct. nih.gov

The success and selectivity of cross-metathesis depend on the relative reactivities of the two alkene partners and the catalyst used. nih.gov To favor the desired cross-coupled product, an excess of one of the olefin partners is often used. The reaction is driven forward by the release of volatile ethylene gas. nih.gov Ruthenium-based catalysts are known for their high reactivity and tolerance of various functional groups, including alcohols. proquest.com

Table 1: Overview of Catalysts for Cross-Metathesis Reactions

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| 1st Generation | Grubbs' Catalyst | Good activity, tolerant to many functional groups. |

| 2nd Generation | Grubbs' Catalyst | Higher activity and broader substrate scope than 1st Gen. nih.gov |

| 3rd Generation | Stewart-Grubbs Catalyst | High activity for sterically hindered and electron-deficient olefins. nih.gov |

| Molybdenum-based | Schrock's Catalyst | Highly reactive, but sensitive to air and moisture. proquest.com |

Hydrofunctionalization encompasses a range of reactions where a hydrogen atom and another functional group are added across the double bond.

Hydroboration-Oxidation: This two-step process provides a route to anti-Markovnikov alcohol addition. wikipedia.org this compound reacts with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) in the first step, with the boron adding to the less-substituted terminal carbon. wikipedia.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide and base yields 1-(4-bromophenyl)butane-1,4-diol. The reaction proceeds with syn-stereochemistry. wikipedia.orgmasterorganicchemistry.com

Wacker-type Oxidation: The Wacker oxidation transforms terminal alkenes into methyl ketones. libretexts.org For a homoallylic alcohol like this compound, this reaction can be complex. While protected homoallylic alcohols typically yield the expected methyl ketone, unprotected substrates can lead to unpredictable product distributions. libretexts.org However, specific catalyst systems, such as those using a quinoline-oxazoline (Quinox) ligand with a palladium source, have been developed to selectively oxidize unprotected homoallylic alcohols to the corresponding β-hydroxy ketones. nih.govnih.gov This would convert this compound into 1-(4-bromophenyl)-1-hydroxybutan-3-one.

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. Both Markovnikov and anti-Markovnikov additions are possible, often controlled by the choice of catalyst. rsc.org For example, radical-based methods have been developed for the anti-Markovnikov hydroamination of unactivated olefins. rsc.org

Transformations of the Secondary Alcohol Functional Group

The secondary alcohol is another key reactive site, primarily undergoing oxidation.

The secondary alcohol group in this compound can be readily oxidized to the corresponding ketone, 1-(4-bromophenyl)but-3-en-1-one, without affecting the terminal alkene. nih.gov A variety of oxidizing agents can accomplish this transformation. nih.gov

Strong oxidants like chromic acid (H₂CrO₄), generated from reagents like sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in sulfuric acid, are effective. mdpi.com Milder, more selective reagents are often preferred to avoid potential side reactions with the alkene. Pyridinium (B92312) chlorochromate (PCC) is a classic reagent that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, and typically does not react with double bonds. nih.gov Other modern reagents like Dess-Martin periodinane (DMP) also provide a high-yielding and clean conversion under mild conditions.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols

| Reagent | Name | Conditions | Product |

|---|---|---|---|

| Na₂Cr₂O₇ / H₂SO₄ | Sodium Dichromate / Sulfuric Acid | Aqueous acid, heat | Ketone |

| PCC | Pyridinium Chlorochromate | Anhydrous CH₂Cl₂ | Ketone |

| DMP | Dess-Martin Periodinane | Anhydrous CH₂Cl₂ | Ketone |

| MnO₂ | Manganese Dioxide | Varies (e.g., CH₂Cl₂, Hexane) | Ketone (for allylic/benzylic alcohols) |

Compound Index

Derivatization and Protection Strategies for the Hydroxyl Group

The hydroxyl group of this compound is a key functional group that can be derivatized to enhance its analytical detection or protected to prevent unwanted reactions during the transformation of other parts of the molecule. Common derivatization agents for hydroxyl groups include acyl chlorides, organic anhydrides, and alkyl or aryl isocyanates. researchgate.net For instance, derivatization with a chromophoric or fluorophoric reagent can improve its detection in liquid chromatography.

Protecting the hydroxyl group is often a necessary strategy in multi-step syntheses. This is typically achieved by converting the alcohol into a less reactive functional group that can be easily removed later. Common protecting groups for alcohols include ethers (e.g., trimethylsilyl (B98337) ether, tert-butyldimethylsilyl ether) and esters. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For example, ((1-(4-bromophenyl)but-3-en-1-yl)oxy)trimethylsilane can be formed and later deprotected back to the alcohol using an acid like hydrochloric acid in a solvent such as methanol (B129727). molaid.com

Interactive Data Table: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Formation Conditions | Cleavage Conditions |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride, base (e.g., triethylamine) | Mild acid (e.g., acetic acid) or fluoride (B91410) source (e.g., TBAF) |

| tert-Butyldimethylsilyl ether | TBDMS, TBS | tert-Butyldimethylsilyl chloride, imidazole | Acid (e.g., HCl) or fluoride source (e.g., TBAF) |

| Acetate (B1210297) ester | Ac | Acetic anhydride (B1165640) or acetyl chloride, base (e.g., pyridine) | Mild base (e.g., K2CO3 in methanol) or acid |

| Benzyl ether | Bn | Benzyl bromide, strong base (e.g., NaH) | Hydrogenolysis (H2, Pd/C) |

Nucleophilic Substitution Reactions at the Alcohol Carbon

The carbon atom bearing the hydroxyl group in this compound is a benzylic and allylic secondary carbon. This position is susceptible to nucleophilic substitution reactions, particularly of the S_N1 type, due to the potential for stabilization of the resulting carbocation by both the phenyl ring and the adjacent double bond. However, S_N2 reactions are also possible. For a substitution reaction to occur, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or a halide.

For example, reaction with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a chlorine or bromine atom, respectively. The resulting benzylic halide can then readily undergo substitution with a variety of nucleophiles. It is important to consider steric hindrance around the reaction center, as bulky groups can impede the approach of the nucleophile in an S_N2 reaction. oregonstate.edu

Reactivity of the Para-Bromophenyl Moiety

The para-bromophenyl group is a versatile handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.org It involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org In the case of this compound, the aryl bromide can be coupled with various boronic acids or their esters to introduce new aryl, vinyl, or alkyl substituents at the para position. wikipedia.orglibretexts.org

A typical Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl and alkene moieties present in this compound. libretexts.orgorganic-chemistry.org

Interactive Data Table: Example Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(Biphenyl-4-yl)but-3-en-1-ol |

| This compound | (E)-Styrylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1-(4-((E)-Styryl)phenyl)but-3-en-1-ol |

Other Aryl Halide Functionalizations

Besides the Suzuki-Miyaura reaction, the bromo-substituent on the phenyl ring can participate in other important transformations:

Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-alkyne structures. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene.

Negishi Coupling: This reaction utilizes an organozinc reagent in a palladium- or nickel-catalyzed cross-coupling with the aryl bromide. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.

Cyanation: The bromo group can be displaced by a cyanide nucleophile, often using a palladium or nickel catalyst, to form the corresponding benzonitrile (B105546) derivative.

Cascade and Tandem Reactions Utilizing Multiple Functional Groups

The presence of three distinct functional groups (hydroxyl, alkene, and aryl bromide) in this compound makes it an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot.

Sequential Transformations for Complex Structure Elaboration

A synthetic strategy could involve a sequence of reactions targeting the different functional groups. For example, a Suzuki-Miyaura coupling could first be performed on the aryl bromide. The resulting biaryl product could then undergo a reaction at the alkene, such as hydroboration-oxidation to form a diol. Finally, the hydroxyl groups could be further functionalized. Such sequential transformations allow for the efficient construction of complex molecular architectures from a relatively simple starting material. chegg.com

Rearrangement Reactions (e.g., Wittig rearrangements in similar systems)

The structural motif of this compound, a homoallylic alcohol, suggests its potential participation in rearrangement reactions, particularly those analogous to the Wittig rearrangement. The classical Wittig rearrangement involves the transformation of ethers into alcohols. synarchive.com However, variations of this reaction exist for related structures.

In systems analogous to this compound, the most relevant transformation is the synarchive.comnih.gov-Wittig rearrangement, which converts allylic ethers into homoallylic alcohols. wikipedia.orgorganic-chemistry.org While this compound is a homoallylic alcohol, its corresponding ether derivatives could undergo such rearrangements. For instance, the allylic ether of 1-(4-bromophenyl)ethanol (B1212655) could serve as a precursor to a substituted homoallylic alcohol via a synarchive.comnih.gov-Wittig rearrangement. This concerted, pericyclic process is known for its high degree of stereocontrol. wikipedia.org

Conversely, the nih.govwikipedia.org-Wittig rearrangement, which proceeds through a radical-based mechanism, is a competitive process that can occur, especially at higher temperatures. wikipedia.orgorganic-chemistry.org This rearrangement transforms ethers into isomeric alcohols. synarchive.com For allyl-substituted substrates, the nih.govwikipedia.org-rearrangement is often a source of side products, and maintaining low temperatures is crucial to favor the synarchive.comnih.gov-pathway. organic-chemistry.orgorganic-chemistry.org The stability of the potential radical intermediates would influence the propensity for a nih.govwikipedia.org-rearrangement. The presence of the phenyl group in this compound could stabilize such an intermediate.

It is important to note that these rearrangements typically start from an ether, not directly from the alcohol itself. Therefore, to induce a Wittig-type rearrangement on this compound, it would first need to be converted to an appropriate ether derivative.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including kinetic studies and the elucidation of catalytic cycles, are crucial for understanding and optimizing the chemical transformations of any compound. For this compound, such studies would provide insights into its reactivity in various synthetic protocols.

Kinetic Studies of Reaction Pathways

For instance, in the context of rearrangement reactions, kinetic analysis helps in understanding the competition between different pathways. The rate of the synarchive.comnih.gov-Wittig rearrangement is influenced by the stability of the carbanion intermediate; less stable carbanions tend to rearrange more rapidly. organic-chemistry.org The substituents on the allyl group also play a significant role in the reaction rate. organic-chemistry.org

In catalytic reactions, such as the palladium-catalyzed amination of allylic alcohols, kinetic studies, often complemented by DFT calculations, have been pivotal in determining the rate-determining step. mdpi.com Such studies have revealed that for certain systems, the oxidative addition of the C-O bond is the rate-limiting step. mdpi.com Were this compound to undergo similar transformations, kinetic analysis would be essential to understand the reaction mechanism and optimize conditions.

Table 1: Factors Influencing Reaction Kinetics in Similar Systems

| Factor | Influence on Reaction Pathway |

| Temperature | Can alter the selectivity between competing rearrangement pathways (e.g., synarchive.comnih.gov- vs. nih.govwikipedia.org-Wittig). wikipedia.orgorganic-chemistry.org |

| Substituents | Affect the stability of intermediates (e.g., carbanions, radicals) and thus influence reaction rates. organic-chemistry.org |

| Catalyst | Can open up new reaction pathways and significantly alter the energy barriers of key steps. mdpi.com |

| Solvent | Can influence the stability of charged intermediates and transition states. |

Elucidation of Catalytic Cycles and Intermediates

Many synthetic transformations of homoallylic alcohols rely on catalytic processes. Elucidating the catalytic cycles and identifying key intermediates are fundamental to understanding reaction mechanisms and developing more efficient catalysts.

For example, cobalt(III)-catalyzed three-component additions to form homoallylic alcohols have been studied, and the proposed catalytic cycle involves the coordination of the catalyst to the reactants, C-H bond activation, and sequential addition steps. nih.gov Isotope labeling studies have supported the proposed mechanisms. nih.gov

In palladium-catalyzed reactions of allylic alcohols, the catalytic cycle often involves the formation of a palladium-allyl intermediate. mdpi.com The mechanism of direct activation of the allylic alcohol can be influenced by co-catalysts or additives, which can facilitate key steps like oxidative addition by forming hydrogen bonds with the alcohol substrate. mdpi.com

Should this compound be employed in such catalytic reactions, its catalytic cycle would likely involve:

Coordination: The alcohol and other reactants would coordinate to the metal center of the catalyst.

Key Step: This could be C-H activation, oxidative addition of the C-O bond, or nucleophilic attack, depending on the specific reaction.

Product Formation: The desired product is formed, and the catalyst is regenerated to complete the cycle.

The 4-bromophenyl group could influence the electronic properties of the molecule and its interaction with the catalyst, potentially affecting the efficiency and selectivity of the catalytic process.

Table 2: Potential Intermediates in Catalytic Transformations of Homoallylic Alcohols

| Type of Reaction | Potential Key Intermediates |

| Cobalt-Catalyzed C-H Addition | Cobaltacyclic intermediates. nih.gov |

| Palladium-Catalyzed Amination | Palladium-allyl complexes. mdpi.com |

| Lewis Acid-Catalyzed Allylation | Six-membered cyclic transition states involving the Lewis acid, carbonyl, and allyl group. gla.ac.uk |

Application of 1 4 Bromophenyl but 3 En 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of its reactive sites allows 1-(4-bromophenyl)but-3-en-1-ol to serve as a valuable precursor for the construction of intricate molecular architectures. Its utility spans the synthesis of heterocyclic compounds, natural products, and advanced synthetic intermediates.

Building Block for Heterocyclic Compounds

The presence of both an aryl halide and an alkene within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form heterocyclic structures. The intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process, is particularly well-suited for this purpose. wikipedia.orglibretexts.orgchim.it This reaction allows for the coupling of the aryl halide with the alkene, leading to the formation of various carbocyclic and heterocyclic ring systems. wikipedia.orgchim.it The reaction typically proceeds through oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. libretexts.org

The specific substitution pattern of this compound can be exploited to generate substituted five- and six-membered rings, which are common cores in many biologically active molecules. The reaction conditions can often be tuned to control the regioselectivity of the cyclization.

Table 1: Potential Heterocyclic Scaffolds from this compound via Intramolecular Heck Reaction

| Starting Material | Reaction Type | Potential Product Class |

| This compound | Intramolecular Heck Reaction | Dihydrobenzofurans |

| Modified this compound | Intramolecular Heck Reaction | Tetrahydroquinolines |

Utility in Natural Product Synthesis (e.g., α-methylene lactones, tricyclic sesquiterpenes)

Homoallylic alcohols are crucial intermediates in the synthesis of many natural products. acs.org Specifically, the structure of this compound is a precursor to α-methylene-γ-butyrolactones, a class of compounds found in numerous naturally occurring sesquiterpenes with significant cytotoxic activity. capes.gov.br The synthesis of these lactones can be achieved through various methods, including the oxidation of substituted cyclobutanones derived from the starting homoallylic alcohol. capes.gov.br

The α-methylene-γ-butyrolactone moiety is a key structural feature in many sesquiterpene lactones, a large family of natural products with diverse biological activities. nih.gov The ability to construct this core from a readily available precursor like this compound is of significant interest in the total synthesis of these complex molecules. Furthermore, the triquinane framework, a tricyclic system composed of three fused five-membered rings, is another important structural motif in sesquiterpenes. nih.gov The functional handles present in this compound provide opportunities for its incorporation into synthetic strategies targeting these intricate tricyclic sesquiterpenes. nih.gov

Synthesis of Advanced Synthetic Intermediates and Chiral Auxiliaries

This compound can be transformed into a variety of advanced synthetic intermediates. For instance, oxidation of the secondary alcohol to the corresponding ketone, (E)-1-(4-bromophenyl)but-2-en-1-one, furnishes an α,β-unsaturated carbonyl compound. nih.gov These enones are versatile intermediates for a multitude of organic transformations, including Michael additions and Diels-Alder reactions. nih.gov

Furthermore, the chiral nature of this compound, if synthesized in an enantiomerically pure form, allows it to be used as a chiral auxiliary. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereoselective transformation, the auxiliary can be removed and potentially recycled. rsc.org The synthesis of enantiomerically pure homoallylic alcohols is a well-established field, with methods such as asymmetric allylboration providing access to these valuable chiral building blocks. acs.org

Derivatization for Novel Chemical Entities

The functional groups of this compound can be readily modified to generate a library of new chemical entities with potentially interesting properties.

Preparation of Analogues with Modified Functional Groups

The hydroxyl group of this compound can be derivatized through etherification or esterification reactions. For example, palladium-catalyzed coupling reactions with alcohols can yield the corresponding alkyl aryl ethers. organic-chemistry.org The terminal alkene can undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. The carbon-bromine bond of the aryl ring is also a key site for modification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, or alkynyl substituents.

Table 2: Representative Derivatization Reactions of this compound

| Functional Group | Reaction | Product Class |

| Hydroxyl | Etherification | Alkyl or Aryl Ethers |

| Alkene | Dihydroxylation | Diols |

| Aryl Bromide | Suzuki Coupling | Biaryls |

Design and Synthesis of Ligands and Organocatalysts

The structural framework of this compound makes it an attractive scaffold for the design and synthesis of novel ligands for transition metal catalysis and organocatalysts. The bromo-phenyl group can be functionalized to introduce coordinating atoms like phosphorus or nitrogen, which are common in ligands for catalysts used in reactions such as the Heck or Suzuki couplings. organic-chemistry.org For example, the bromine atom can be replaced with a phosphine (B1218219) group via a metal-catalyzed phosphination reaction.

Moreover, chiral derivatives of this compound can serve as precursors for chiral ligands. Chiral ligands are essential for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. The development of new chiral ligands is a continuous effort in organic synthesis to improve the efficiency and selectivity of catalytic asymmetric reactions. acs.org

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(4-Bromophenyl)but-3-en-1-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), researchers can map out the molecular framework and deduce the connectivity and spatial relationships of the atoms.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the butenyl group, the methine proton attached to the hydroxyl-bearing carbon, the adjacent methylene (B1212753) protons, and the hydroxyl proton itself.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | ~ 7.20 - 7.50 | Multiplet | - |

| Vinyl-H (-CH =CH₂) | ~ 5.70 - 5.90 | Multiplet | - |

| Vinyl-H (=CH ₂) | ~ 5.10 - 5.25 | Multiplet | - |

| Methine-H (CH -OH) | ~ 4.70 | Triplet | ~ 6.0 |

| Methylene-H (-CH ₂-) | ~ 2.50 - 2.65 | Multiplet | - |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are expected for each of the ten carbon atoms. The carbon attached to the bromine atom (C-Br) and the other aromatic carbons will appear in the aromatic region of the spectrum (typically 120-145 ppm). The carbon atom bonded to the hydroxyl group (C-OH) will resonate further downfield (around 70-75 ppm) due to the electronegativity of the oxygen atom. The alkene carbons will have characteristic shifts in the range of approximately 118 ppm for the terminal =CH₂ and 134 ppm for the internal -CH=. The methylene carbon will appear in the aliphatic region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~ 121 |

| Aromatic C-H | ~ 127 - 132 |

| Aromatic C-C(OH) | ~ 143 |

| C-OH | ~ 72 |

| -C H=CH₂ | ~ 134 |

| -CH=C H₂ | ~ 118 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, as well as between the methylene protons and the vinyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is crucial for assigning the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The vinyl group (C=C) stretching would appear around 1640 cm⁻¹. The C-O stretching of the alcohol would be observed in the 1000-1200 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Alkene C-H | C-H Stretch | ~ 3080 |

| Alkyl C-H | C-H Stretch | < 3000 |

| Alkene C=C | C=C Stretch | ~ 1640 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Alcohol C-O | C-O Stretch | 1000-1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁BrO. nih.gov The calculated molecular weight is approximately 227.10 g/mol . nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and for any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M⁺ and M+2).

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules such as water (H₂O) from the molecular ion, as well as cleavage of the bond between the benzylic carbon and the butenyl side chain.

X-ray Crystallography for Solid-State Structure Determination (where applicable to related compounds)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While there are no published crystal structures for this compound itself, analysis of the closely related compound, 1-(4-bromophenyl)but-3-yn-1-one, provides valuable structural insights. nih.govresearchgate.net

In the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, the molecule adopts a largely planar geometry. nih.govresearchgate.net The crystal packing is stabilized by intermolecular interactions, including C-H···O hydrogen bonds. nih.govresearchgate.net Such studies on related compounds can help in understanding the potential intermolecular interactions and solid-state packing that this compound might adopt if obtained in a crystalline form.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool in the synthesis and analysis of this compound. Different chromatographic techniques are employed at various stages of the research and development process, from tracking the conversion of starting materials to ensuring the final product meets high-purity standards.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of synthesizing this compound, GC-MS serves as a critical tool for monitoring the progress of a chemical reaction. By taking small aliquots of the reaction mixture at different time intervals, researchers can analyze the sample to observe the depletion of starting materials and the formation of the desired product.

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, acting as a molecular fingerprint. The mass spectrum for this compound is available in spectral databases, providing a reference for confirming its presence in a reaction mixture. nih.gov This allows for precise identification and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield of the target compound. The technique is also sensitive enough to detect the formation of by-products. rsc.org

Table 1: GC-MS Parameters for Analysis of Related Brominated Compounds

| Parameter | Value/Description |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Reaction Monitoring, Identification of By-products |

| Ionization Mode | Electron Ionization (EI) is common |

| Detector | Mass Spectrometer |

| Key Advantage | Provides structural information (mass spectrum) for each separated peak, enabling confident identification of products and impurities. |

This table represents typical parameters; specific conditions may vary based on the exact instrumentation and reaction being monitored.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of non-volatile compounds like this compound. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. The primary application of HPLC in this context is to quantify the purity of the isolated product and to detect and measure any impurities that may be present.

For a compound like this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net As the sample passes through the column, the nonpolar this compound interacts more strongly with the stationary phase than any more polar impurities, resulting in a longer retention time. A UV detector is commonly used, as the bromophenyl group contains a chromophore that absorbs ultraviolet light, allowing for sensitive detection. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control, ensuring that the final compound meets the required specifications for subsequent research applications. researchgate.net

Table 2: Representative HPLC Conditions for Purity Analysis of Aromatic Compounds

| Parameter | Description |

|---|---|

| Column | Varian C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of acetonitrile and a buffer |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detector | UV-Vis Detector (e.g., at 203 nm) |

| Software | Empower 2 Software for data acquisition and processing |

Note: These conditions are based on a method developed for a structurally related compound and serve as a representative example. researchgate.net

Column chromatography is the most common method for the purification and isolation of this compound from a crude reaction mixture on a preparative scale. nih.govrsc.org This technique separates compounds based on their differential adsorption to a solid stationary phase, typically silica (B1680970) gel, while a liquid mobile phase (eluent) flows through it. rsc.org

Following a synthesis, the crude product, containing the desired alcohol, unreacted starting materials, and various by-products, is loaded onto the top of a column packed with silica gel. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. Compounds with lower polarity and weaker interactions with the polar silica gel travel down the column more quickly, while more polar compounds are retained longer.

For the isolation of this compound, a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexane (B92381) or petroleum ether is often used as the eluent. nih.gov The process starts with a low-polarity eluent to wash out nonpolar impurities. The polarity of the eluent is then gradually increased (e.g., by increasing the percentage of ethyl acetate) to dislodge the slightly more polar this compound from the silica gel and elute it from the column. rsc.org Fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. nih.gov

Table 3: Typical Column Chromatography Parameters for Isolation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 100-200 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane or Petroleum Ether |

| Example Eluent System | 30% ethyl acetate in petroleum ether nih.gov |

| Application | Preparative isolation of the target compound from crude reaction mixtures. |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Stereoselective Synthesis

The creation of stereochemically well-defined molecules is a cornerstone of modern chemical synthesis. For 1-(4-Bromophenyl)but-3-en-1-ol, the focus is on catalytic methods that can control the formation of its chiral center with high enantioselectivity.

A key strategy for the synthesis of this and related homoallylic alcohols is the catalytic enantioselective addition of an allyl group to the corresponding aldehyde, in this case, 4-bromobenzaldehyde (B125591). acs.orgacs.org Future research is geared towards the development of novel chiral catalysts that can achieve high yields and enantiomeric excesses under mild conditions. One promising avenue is the use of chiral diol complexes with Lewis acids like tin tetrachloride (SnCl₄). acs.orgacs.org These catalysts can activate allylboronic esters, facilitating their addition to aldehydes with a high degree of stereocontrol. acs.orgacs.org The optimization of the chiral diol ligand is a critical aspect of this research, with the aim of creating a highly dissymmetrical environment around the catalytic center to maximize enantioselectivity. acs.org

Another area of exploration is the use of chiral phosphoric acids as organocatalysts. organic-chemistry.org These catalysts have shown effectiveness in the enantioselective addition of boronates to aldehydes, offering a metal-free alternative to traditional methods. organic-chemistry.org The development of more robust and versatile chiral phosphoric acid catalysts could provide a more sustainable and cost-effective route to enantioenriched this compound.

| Catalyst Type | Precursors | Key Features |

| Chiral Diol•SnCl₄ Complexes | 4-Bromobenzaldehyde, Allylboronic acid pinacol (B44631) ester | Lewis acid assisted Brønsted acid (LBA) catalysis, high enantioselectivity. acs.orgacs.org |

| Chiral Phosphoric Acids | 4-Bromobenzaldehyde, Allylboronates | Organocatalytic, metal-free, potential for high enantiomeric excess. organic-chemistry.org |

| Chiral Ruthenium(II) Complexes | 4-Bromobenzaldehyde, Alkynes | Enantioselective carbonyl allylation, high regio- and diastereoselectivity. organic-chemistry.org |

Integration into Multicomponent and Flow Chemistry Strategies

The principles of green chemistry encourage the development of synthetic methods that are efficient, scalable, and minimize waste. Multicomponent reactions (MCRs) and flow chemistry are two powerful strategies that align with these principles and are being explored for the synthesis and derivatization of this compound.

A metal-free multicomponent approach has been developed for the synthesis of homoallylic alcohols from E-vinyl boronic acids, aldehydes, and trimethylsilyldiazomethane (B103560) (TMSCHN₂). nih.gov This method, initially developed in a flow system, demonstrates a robust and scalable route to compounds structurally similar to this compound. nih.gov The integration of this compound into such MCRs could allow for the rapid generation of a diverse library of complex molecules from simple starting materials.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and ease of scalability. acs.orgacs.org The synthesis of chiral homoallylic alcohols has been successfully demonstrated in flow, and future research will likely focus on adapting these methods for the continuous production of this compound. acs.org This would involve the development of robust, immobilized catalysts that can be used in packed-bed reactors, enabling efficient and continuous synthesis. acs.org

Exploration of New Reactivity Modes and Selective Transformations

The rich functionality of this compound provides a platform for exploring a wide range of chemical transformations. Research in this area is focused on the selective manipulation of the alkene, alcohol, and bromo-aryl groups to access new and valuable chemical entities.

The oxidation of substituted homoallylic alcohols has been shown to yield different products depending on the oxidant used. nih.gov For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) or zinc chlorochromate can produce the corresponding carbonyl compounds, while reagents like tert-butyl hydroperoxide (t-BuOOH) can lead to allylic oxidation and epoxidation products. nih.gov The selective oxidation of the alcohol or alkene moiety in this compound could provide access to a range of valuable intermediates.

The bromo-substituted phenyl group is a key handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions could be used to further functionalize the aromatic ring of this compound, leading to a vast array of complex derivatives. Future work will likely explore the compatibility of various catalytic systems with the other functional groups present in the molecule.

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of molecules and guide the design of new derivatives with specific properties. peerj.com

For this compound, computational studies can provide insights into the transition states of its reactions, helping to rationalize and predict stereochemical outcomes. peerj.com By modeling the interaction of the molecule with different catalysts, researchers can design more effective and selective catalytic systems. Furthermore, the global electrophilicity index of various derivatives can be calculated to predict their reactivity in reactions such as cycloadditions. peerj.com This in silico approach can accelerate the discovery of new derivatives with tailored reactivity for specific applications.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Transition state analysis of reactions | Stereochemical outcomes, catalyst design. peerj.com |

| Global Electrophilicity Index Calculation | Reactivity prediction in cycloadditions | Identification of highly reactive derivatives. peerj.com |

| Geometry Optimization of Precursors | Prediction of synthetic accessibility | Feasibility of synthesizing novel derivatives. peerj.com |

Applications in Advanced Materials Science as Building Blocks

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials. While specific applications are still emerging, the potential for its use in the creation of functional polymers is significant.

The presence of a terminal alkene makes this compound a potential monomer for polymerization reactions. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers with well-defined architectures. digitellinc.comnih.govrsc.org While this compound itself is not a cyclic olefin, it could potentially be used as a chain-transfer agent or incorporated into copolymers with cyclic monomers to introduce specific functionalities.

Furthermore, the bromo- and hydroxyl groups offer sites for post-polymerization modification. researchgate.netnih.gov For example, a polymer incorporating this monomer could be further functionalized through cross-coupling reactions at the bromo-position or esterification at the hydroxyl group. This would allow for the creation of a wide range of functional polymers with tailored properties for applications in areas such as drug delivery, coatings, and advanced composites. The synthesis of functional polyolefins through the copolymerization of ethylene (B1197577) with protected functional monomers like 4-penten-1-ol (B13828) highlights the potential for incorporating alcohol functionalities into polymer backbones. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.